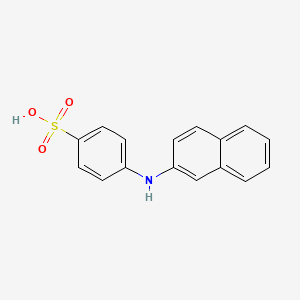

4-(Naphthalen-2-ylamino)benzenesulfonic acid

Description

Properties

IUPAC Name |

4-(naphthalen-2-ylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-14(8-10-16)17-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,17H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREPNHDVTUIDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612284 | |

| Record name | 4-[(Naphthalen-2-yl)amino]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859961-96-9 | |

| Record name | 4-[(Naphthalen-2-yl)amino]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination via Sulfonic Aniline and Naphthalene Derivatives

One effective method involves the nucleophilic aromatic substitution reaction between sulfonic acid-substituted aniline derivatives and naphthalene-based electrophiles under controlled conditions. This approach is supported by literature on related benzenesulfonic acid derivatives where sulfonic aniline (such as 4-aminobenzenesulfonic acid) is reacted with naphthalene derivatives to form the target amino linkage.

- Reaction Conditions: Typically, the reaction is conducted in organic solvents such as dichloromethane or dimethylformamide (DMF) with an organic base like N,N-diisopropylethylamine (DIPEA) to facilitate amine coupling.

- Activation of Carboxylic Acids: When carboxylic acid groups are present on the naphthalene moiety, they are converted to acyl chlorides using thionyl chloride, which then react with sulfonic aniline to form amide linkages.

- Yields: This method generally provides moderate to high yields (above 70%) when optimized.

Sulfonation of Aminonaphthalene

An alternative route involves sulfonation of 2-aminonaphthalene to introduce the sulfonic acid group directly onto the naphthalene ring, followed by coupling with aniline derivatives. However, this method is less commonly used for the target compound due to regioselectivity challenges and lower yields.

Use of Isocyanates for Urea Linkage Formation

In some synthetic designs, isocyanates derived from naphthalene carboxylic acids are reacted with sulfonic anilines to form urea-linked benzenesulfonic acid derivatives. This method yields compounds with urea linkages rather than simple amines but is relevant for structurally related compounds.

- Reaction Conditions: Isocyanates react readily with amines at room temperature, often in dichloromethane, producing high yields (>80%).

- Product Isolation: The products are often isolated as organic base salts (e.g., DIPEA salts) to improve solubility and stability.

Detailed Research Findings and Data

A comprehensive study on benzenesulfonic acid derivatives, including amino-substituted naphthalene compounds, provides insight into the synthetic methods and their efficiencies:

| Preparation Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct amination of sulfonic aniline with naphthalene acyl chloride | 4-aminobenzenesulfonic acid, naphthalene carboxylic acid (converted to acyl chloride with thionyl chloride) | DCM, DIPEA | Room temperature | 70-85 | Formation of amide linkage; DIPEA salt formation |

| Reaction of sulfonic aniline with naphthalene isocyanates | Sulfonic aniline, naphthalene isocyanate | DCM | Room temperature | >80 | Formation of urea linkage; high purity products |

| Sulfonation of 2-aminonaphthalene followed by amination | 2-aminonaphthalene, sulfuric acid or oleum | High boiling solvents (e.g., phosphoric acid) | 140-250°C | Moderate | Regioselectivity challenges; less common |

Table 1: Summary of Synthetic Routes and Yields

| Method | Reaction Type | Advantages | Limitations |

|---|---|---|---|

| Direct amination with acyl chloride intermediate | Amide bond formation | High yield, good purity, scalable | Requires preparation of acyl chloride, moisture sensitive |

| Isocyanate coupling | Urea bond formation | Mild conditions, high yields | Produces urea derivatives, not simple amines |

| Sulfonation of aminonaphthalene | Electrophilic sulfonation | Direct sulfonation on naphthalene | Harsh conditions, lower selectivity, moderate yield |

Critical Notes on Reaction Parameters

- Solvent Selection: Organic solvents with boiling points above 140°C (e.g., xylene, chlorobenzene) are preferred for sulfonation steps to ensure high conversion rates without decomposition.

- Temperature Control: Sulfonation reactions require elevated temperatures (140-250°C), whereas amide or urea formations proceed efficiently at room temperature.

- Base Usage: Organic bases like DIPEA are essential to neutralize acids formed during coupling reactions and to stabilize the product as salts.

- Purification: Final products are often isolated by solvent evaporation followed by ether washing to remove impurities and isolate stable salt forms.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted naphthylamine compounds. These products have diverse applications in various fields .

Scientific Research Applications

4-(Naphthalen-2-ylamino)benzenesulfonic acid is utilized in several scientific research areas, including:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.

Biology: The compound is used in biochemical assays and as a staining agent for microscopy.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Naphthylamine derivatives: Compounds like 1-naphthylamine and 2-naphthylamine share structural similarities with 4-(Naphthalen-2-ylamino)benzenesulfonic acid.

Benzenesulfonic acid derivatives: Compounds such as p-toluenesulfonic acid and benzenesulfonamide are structurally related.

Uniqueness

4-(Naphthalen-2-ylamino)benzenesulfonic acid is unique due to its combined naphthalene and benzenesulfonic acid moieties, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Biological Activity

4-(Naphthalen-2-ylamino)benzenesulfonic acid, a compound with significant biological relevance, has been the subject of various studies due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, synthesis, and relevance in scientific research.

4-(Naphthalen-2-ylamino)benzenesulfonic acid is synthesized through a reaction between naphthylamine and benzenesulfonyl chloride, typically in the presence of a base such as sodium hydroxide. The synthesis involves controlled conditions to ensure the formation of the sulfonic acid group, followed by purification via recrystallization.

The compound exhibits its biological activity primarily through interactions with proteins and enzymes. It alters their functions by binding via hydrogen bonding, hydrophobic interactions, and electrostatic forces. This mechanism is critical in pathways involving signal transduction and metabolic processes.

Antimicrobial Properties

Research indicates that 4-(Naphthalen-2-ylamino)benzenesulfonic acid possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a lead compound in drug development for infectious diseases.

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with inflammatory pathways, potentially reducing inflammation in various biological contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(Naphthalen-2-ylamino)benzenesulfonic acid:

-

Antimicrobial Activity Study :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Cell Cycle Analysis :

- Signal Transduction Modulation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Potency |

|---|---|---|---|

| 1-Naphthylamine | C10H9N | Antimicrobial | Moderate |

| 2-Naphthylamine | C10H9N | Antimicrobial | Moderate |

| 4-(Naphthalen-2-ylamino)benzenesulfonic acid | C13H11N1O3S | Antimicrobial, Anti-inflammatory | High |

This table illustrates how 4-(Naphthalen-2-ylamino)benzenesulfonic acid compares to similar compounds in terms of structure and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.